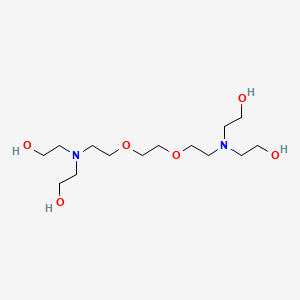![molecular formula C20H14S B14430407 3-[2-(Phenanthren-9-yl)ethenyl]thiophene CAS No. 80819-42-7](/img/structure/B14430407.png)
3-[2-(Phenanthren-9-yl)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Phenanthren-9-yl)ethenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a phenanthrene moiety attached to the thiophene ring via an ethenyl linkage. This structure imparts unique photophysical and chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenanthren-9-yl)ethenyl]thiophene typically involves the coupling of phenanthrene derivatives with thiophene derivatives. One common method is the Heck reaction, where a phenanthrene halide reacts with a thiophene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Phenanthren-9-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
3-[2-(Phenanthren-9-yl)ethenyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological macromolecules.
Industry: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 3-[2-(Phenanthren-9-yl)ethenyl]thiophene involves its interaction with various molecular targets. The phenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Anthracen-9-yl)ethenyl]thiophene: Similar in structure but with an anthracene moiety instead of phenanthrene.
3-[2-(Naphthalen-9-yl)ethenyl]thiophene: Contains a naphthalene moiety.
3-[2-(Biphenyl-4-yl)ethenyl]thiophene: Features a biphenyl group.
Uniqueness
3-[2-(Phenanthren-9-yl)ethenyl]thiophene is unique due to the presence of the phenanthrene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging.
Propriétés
Numéro CAS |
80819-42-7 |
|---|---|
Formule moléculaire |
C20H14S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-(2-phenanthren-9-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-18-16(5-1)13-17(10-9-15-11-12-21-14-15)19-7-3-4-8-20(18)19/h1-14H |
Clé InChI |
JCUIEHYWOOGOSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
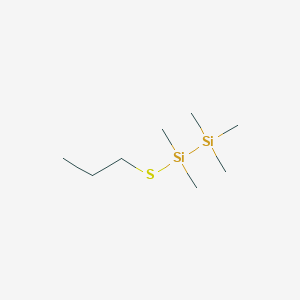


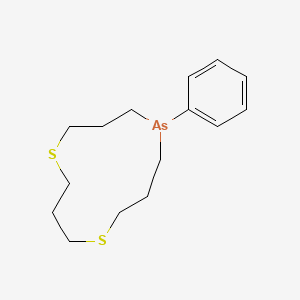
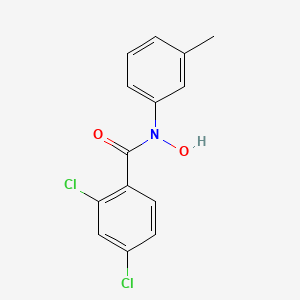
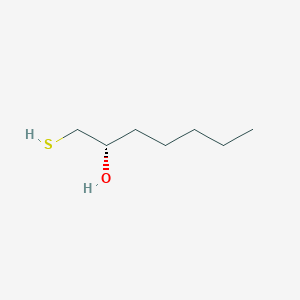



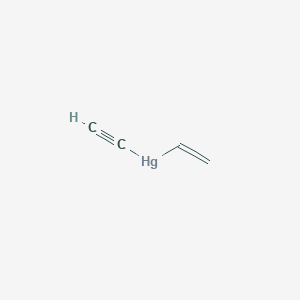
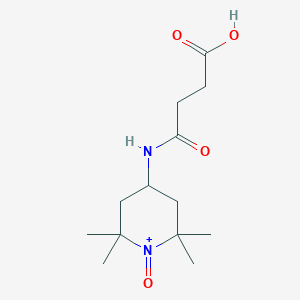
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
